(1-(4-Ethylphenyl)-1H-imidazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Ethylphenyl)-1H-imidazol-4-yl)methanol is an organic compound that belongs to the class of imidazole derivatives This compound features a 4-ethylphenyl group attached to the imidazole ring, which is further substituted with a methanol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Ethylphenyl)-1H-imidazol-4-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with imidazole in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Ethylphenyl)-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane derivative.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 4-ethylbenzaldehyde, 4-ethylbenzoic acid.
Reduction: 4-ethylphenylmethane.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
(1-(4-Ethylphenyl)-1H-imidazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-(4-Ethylphenyl)-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes, resulting in the disruption of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (1-(2,6-dimethylphenyl)ethan-1-ol)
- (4-ethylphenyl)methanol
- (1-(4-methylphenyl)-1H-imidazol-4-yl)methanol
Uniqueness
(1-(4-Ethylphenyl)-1H-imidazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
[1-(4-ethylphenyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-2-10-3-5-12(6-4-10)14-7-11(8-15)13-9-14/h3-7,9,15H,2,8H2,1H3 |
InChI Key |
BCWZGOKRVMUEHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.